molecular formula C7H14N2O2 B067513 1-(2-Methoxyethyl)piperazin-2-one CAS No. 194351-04-7

1-(2-Methoxyethyl)piperazin-2-one

Numéro de catalogue: B067513
Numéro CAS: 194351-04-7
Poids moléculaire: 158.2 g/mol
Clé InChI: ZHTKXGQCVDFUKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(2-Methoxyethyl)piperazin-2-one is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a piperazin-2-one core, a privileged structure in pharmacology, further functionalized with a 2-methoxyethyl side chain. This side chain enhances solubility and influences the molecule's overall pharmacokinetic profile, making it a crucial intermediate for the synthesis of more complex bioactive molecules. Its primary research value lies in its application as a key building block for the development of potential therapeutic agents, particularly those targeting the central nervous system (CNS), such as modulators of neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes. The embedded amide and tertiary amine functionalities provide distinct hydrogen-bonding acceptors and donors, allowing researchers to explore critical interactions with biological targets. Researchers utilize this compound to construct novel compound libraries, optimize lead structures for improved efficacy and metabolic stability, and investigate structure-activity relationships (SAR). It is strictly intended for laboratory research purposes to advance the development of new pharmaceuticals and probe complex biochemical pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(2-methoxyethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-5-4-9-3-2-8-6-7(9)10/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTKXGQCVDFUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596224
Record name 1-(2-Methoxyethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194351-04-7
Record name 1-(2-Methoxyethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Precision Synthesis of 1-(2-Methoxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Regioselective Lactam Functionalization

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-(2-Methoxyethyl)piperazin-2-one presents a classic challenge in heterocyclic chemistry: regioselectivity . The piperazin-2-one scaffold contains two distinct nitrogen nucleophiles:

  • N1 (Amide/Lactam): Low nucleophilicity (pKₐ ~16-17), requires deprotonation by strong bases.

  • N4 (Amine): High nucleophilicity (pKₐ ~8-9), reactive under mild conditions.

A direct alkylation of the parent piperazin-2-one with 1-bromo-2-methoxyethane will invariably favor the N4-position , yielding the unwanted 4-(2-methoxyethyl) isomer. Furthermore, direct cyclization strategies using N-(2-methoxyethyl)ethane-1,2-diamine and ethyl chloroacetate typically yield the 4-substituted product due to the kinetic preference of the primary amine to form the initial amide bond.

To guarantee the synthesis of the 1-substituted target with high purity and yield, this guide details a "Protection-Alkylation-Deprotection" (PAD) strategy. This route utilizes the nucleophilic disparity between N1 and N4 to selectively protect N4, forcing alkylation to occur exclusively at the N1 position.

Part 2: Retrosynthetic Logic & Pathway Design

The following decision matrix illustrates the critical regiochemical control points required for this synthesis.

Regioselectivity_Logic Start Target: 1-(2-Methoxyethyl)piperazin-2-one Direct_Alk Route A: Direct Alkylation (Piperazin-2-one + R-Br) Start->Direct_Alk Avoid Direct_Cyc Route B: Direct Cyclization (Diamine + Chloroacetate) Start->Direct_Cyc Avoid PAD_Route Route C: PAD Strategy (Protection -> Alkylation -> Deprotection) Start->PAD_Route Recommended Result_A Result: Mixture / N4-Major Product (FAILURE) Direct_Alk->Result_A Result_B Result: 4-Substituted Isomer (FAILURE) Direct_Cyc->Result_B Result_C Result: Pure 1-Substituted Isomer (SUCCESS) PAD_Route->Result_C

Figure 1: Retrosynthetic analysis demonstrating why the Protection-Alkylation-Deprotection (PAD) route is the only viable path for high-fidelity synthesis of the N1-isomer.

Part 3: Detailed Experimental Protocol
Phase 1: Regioselective Protection

Objective: Selectively block the N4-amine to prevent competitive alkylation. Substrate: Piperazin-2-one (CAS: 5625-67-2) Reagent: Di-tert-butyl dicarbonate (Boc₂O)

The N4-amine is significantly more nucleophilic than the N1-amide. By controlling stoichiometry and temperature, we can quantitatively protect N4 without affecting N1.

Protocol:

  • Dissolution: Dissolve piperazin-2-one (10.0 g, 100 mmol) in Dichloromethane (DCM, 100 mL) and Triethylamine (Et₃N, 15.3 mL, 110 mmol).

  • Addition: Cool the solution to 0°C. Add a solution of Boc₂O (22.9 g, 105 mmol) in DCM (50 mL) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Workup: Wash the organic layer with 1M citric acid (2 x 50 mL), saturated NaHCO₃ (50 mL), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Output: 4-(tert-butoxycarbonyl)piperazin-2-one . (White solid, Yield: ~90-95%).[1]

Phase 2: N1-Alkylation (The Critical Step)

Objective: Deprotonate the N1-amide and alkylate with 2-methoxyethyl bromide. Mechanism: The pKₐ of the N1-proton is approx. 17. Sodium Hydride (NaH) is required to generate the amidate anion, which then undergoes Sₙ2 attack on the alkyl halide.

Reagents Table:

ReagentMWEquiv.[1][2][3][4]Amount (Scale)Role
4-Boc-piperazin-2-one 200.231.010.0 g (50 mmol)Substrate
NaH (60% in oil) 24.001.22.4 g (60 mmol)Base
1-Bromo-2-methoxyethane 138.991.28.34 g (60 mmol)Electrophile
DMF (Anhydrous) --100 mLSolvent

Protocol:

  • Preparation: Flame-dry a 250 mL 3-neck flask and purge with Nitrogen (N₂). Add NaH (2.4 g) and wash twice with dry hexane to remove mineral oil (optional but recommended for purity). Suspend washed NaH in anhydrous DMF (50 mL) and cool to 0°C.

  • Deprotonation: Dissolve 4-Boc-piperazin-2-one (10.0 g) in DMF (50 mL) and add dropwise to the NaH suspension. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add 1-bromo-2-methoxyethane (8.34 g) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Note: If reaction is sluggish, catalytic Potassium Iodide (KI, 0.1 eq) can be added to generate the more reactive iodide in situ (Finkelstein condition).

  • Quench: Carefully quench with saturated NH₄Cl solution (20 mL) at 0°C.

  • Extraction: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). The product is moderately polar; ensure thorough extraction.

  • Purification: Wash combined organics with brine, dry (Na₂SO₄), and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient) to remove unreacted alkyl bromide.

  • Output: tert-butyl 1-(2-methoxyethyl)-2-oxopiperazine-4-carboxylate . (Colorless oil/solid, Yield: ~80-85%).

Phase 3: Deprotection & Isolation

Objective: Remove the Boc group to yield the final free amine target. Conditions: Acidolytic cleavage using Trifluoroacetic Acid (TFA).

Protocol:

  • Reaction: Dissolve the intermediate from Phase 2 (10.0 g) in DCM (40 mL). Add TFA (10 mL) dropwise at 0°C.

  • Stirring: Stir at RT for 2–3 hours. Monitor for disappearance of starting material by TLC.

  • Workup (Critical for Free Base): Concentrate the mixture to remove excess TFA and DCM. The residue will be the TFA salt.

  • Neutralization: Redissolve in a minimal amount of MeOH/DCM. Add basic resin (Amberlyst A-21) or treat with saturated NaHCO₃ and extract continuously with DCM or Chloroform/Isopropanol (3:1) due to high water solubility.

    • Alternative: Dissolve salt in water, adjust pH to >12 with NaOH, and lyophilize or extract exhaustively.

  • Final Output: 1-(2-Methoxyethyl)piperazin-2-one .

Part 4: Process Workflow Visualization

The following diagram maps the precise chemical transformations and checkpoints.

Synthesis_Workflow Step1 Step 1: N4-Protection Piperazin-2-one + Boc2O (Selectivity: Kinetic) Inter1 Intermediate A 4-Boc-piperazin-2-one Step1->Inter1 95% Yield Step2 Step 2: N1-Alkylation NaH / DMF / R-Br (Thermodynamic Control) Inter1->Step2 Deprotonation Inter2 Intermediate B 1-Substituted-4-Boc Step2->Inter2 S_N2 Attack Step3 Step 3: Deprotection TFA / DCM (Acidolysis) Inter2->Step3 Cleavage Final Target Molecule 1-(2-Methoxyethyl)piperazin-2-one Step3->Final Neutralization

Figure 2: Step-by-step synthetic workflow for the production of 1-(2-Methoxyethyl)piperazin-2-one.

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical markers must be verified. The absence of the Boc signal and the presence of the ethylene linker signals are key.

MarkerMethodExpected Signal (Approximate)Diagnostic Value
Carbonyl (Lactam) ¹³C NMR~165-170 ppmConfirms ring integrity (distinct from piperazine).
N-CH₂-CH₂-O ¹H NMR~3.5 ppm (triplet) & ~3.4 ppm (triplet)Confirms attachment of side chain.
Methoxy Group ¹H NMR~3.3 ppm (singlet)Confirms ether termination.
Boc Group ¹H NMR1.45 ppm (singlet)Must be ABSENT in final product.
Mass Spec ESI-MS[M+H]⁺ = 159.11Confirms molecular formula (C₇H₁₄N₂O₂).
Part 6: Safety & Handling
  • Sodium Hydride (NaH): Extremely moisture-sensitive and pyrophoric. Use only in inert atmosphere (N₂/Ar). Quench excess NaH with extreme caution using isopropanol or solid NH₄Cl before adding water.

  • Alkylating Agents: 1-bromo-2-methoxyethane is an alkylating agent and potential carcinogen. Handle in a fume hood.

  • Piperazin-2-ones: Generally polar and water-soluble. Loss of product into the aqueous phase during workup is the most common cause of low yield. Use "salting out" techniques or continuous extraction.

References
  • Stoltz, B. M., et al. (2015). "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie International Edition, 54(6), 1798–1802. [Link]

    • Context: Establishes the protocol for N1-alkyl
  • Perryman, M. S., et al. (2015).[5] "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." Organic & Biomolecular Chemistry, 13, 2360-2365.[5] [Link]

    • Context: Discusses the regioselectivity challenges in direct cycliz
  • Context: General review of modern methods for constructing the piperazinone core.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13484-40-7 (1-(2-Methoxyethyl)piperazine)." [Link]

    • Context: Distinguishes the reduced piperazine analog

Sources

Technical Guide: Structure Elucidation of 1-(2-Methoxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 1-(2-Methoxyethyl)piperazin-2-one , a functionalized lactam scaffold often employed in medicinal chemistry as a peptidomimetic core or kinase inhibitor fragment.

Executive Summary

  • Target Molecule: 1-(2-Methoxyethyl)piperazin-2-one

  • Molecular Formula:

    
    
    
  • Exact Mass: 158.1055 Da

  • Core Challenge: Distinguishing the N1-substituted isomer (amide nitrogen) from the thermodynamically favored N4-substituted isomer (amine nitrogen).

  • Primary Validation Method: 2D NMR (HMBC) demonstrating connectivity between the side-chain

    
    -protons and the lactam carbonyl (C2).
    

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to elucidation, as it dictates the isomeric distribution and potential impurities.

Synthetic Route: N1-Selective Alkylation

Direct alkylation of piperazin-2-one favors the more nucleophilic N4 (amine) position. To achieve the N1 (amide) product, a protection-deprotection strategy is required.

Protocol:

  • Protection: React piperazin-2-one with

    
     to yield 4-Boc-piperazin-2-one .
    
  • Alkylation: Deprotonate N1 (amide pKa ~16-17) using NaH in DMF, followed by addition of 1-bromo-2-methoxyethane.

  • Deprotection: Acidic cleavage (TFA/DCM) removes the Boc group to yield the target.

Dot Diagram: Synthetic Logic & Impurities[1]

Synthesis Start Piperazin-2-one Step1 4-Boc-piperazin-2-one (N4 Protected) Start->Step1 Boc2O, TEA Impurity IMPURITY: 4-(2-Methoxyethyl)piperazin-2-one (From incomplete protection) Start->Impurity Direct Alkylation (Side Reaction) Step2 Intermediate: 1-(2-methoxyethyl)-4-Boc-piperazin-2-one Step1->Step2 NaH, BrCH2CH2OMe Target TARGET: 1-(2-Methoxyethyl)piperazin-2-one Step2->Target TFA, then Neutralize

Caption: Synthetic workflow distinguishing the target N1-isomer from the N4-impurity.

Analytical Strategy: Step-by-Step Elucidation

A. High-Resolution Mass Spectrometry (HRMS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion:

    
     (Calc. for 
    
    
    
    ).
  • Fragmentation Pattern (MS/MS):

    • 
       159 
      
      
      
      100:
      Loss of the methoxyethyl side chain (
      
      
      , 59 Da).
    • 
       159 
      
      
      
      131:
      Loss of CO (28 Da), characteristic of cyclic lactams.
B. Infrared Spectroscopy (FT-IR)[1]
  • Lactam C=O: Strong band at 1645–1660 cm⁻¹ . (Lower frequency than typical ketones due to amide resonance).

  • Ether C-O: Medium/Strong band at 1110–1120 cm⁻¹ .

  • Amine N-H: Broad weak band at 3300–3400 cm⁻¹ (confirming N4 is secondary and unsubstituted).

C. Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof.

1. Predicted ¹H NMR Data (400 MHz,

)

Note: Chemical shifts (


) are estimates based on electronic environments of analogous piperazinones.
PositionGroup

(ppm)
Multiplicity

(Hz)
Assignment Logic
Side Chain

3.35Singlet-Terminal methoxy group.
Side Chain

3.55Triplet5.2Deshielded by oxygen.
Side Chain

3.62Triplet5.2Attached to amide Nitrogen (N1).
Ring

3.50Singlet*-Between C=O and N4. *May appear as broad s due to N4 exchange.
Ring

3.05Triplet5.8Adjacent to amine (N4); most shielded ring protons.
Ring

3.42Triplet5.8Adjacent to amide (N1); deshielded relative to C5.
Amine

1.8-2.5Broad-Exchangeable proton.
2. Predicted ¹³C NMR Data
  • C2 (Carbonyl): 168.5 ppm (Diagnostic for lactam).

  • C3: 50.2 ppm (Alpha to amine and carbonyl).

  • C5: 42.5 ppm.

  • C6: 48.0 ppm.[1]

  • Side Chain (

    
    ):  46.5 ppm.
    
  • Side Chain (

    
    ):  70.1 ppm.
    
  • Methoxy (

    
    ):  58.9 ppm.
    

The "Smoking Gun": Distinguishing N1 vs. N4 Isomers

The critical task is proving the alkyl group is on N1. We use HMBC (Heteronuclear Multiple Bond Correlation) to visualize long-range couplings (2-3 bonds).

Logic:
  • If N1-substituted: The side chain

    
    -protons (
    
    
    
    ) are 3 bonds away from the Carbonyl Carbon (C2). Correlation Observed.
  • If N4-substituted: The side chain

    
    -protons (
    
    
    
    ) are 4+ bonds away from the Carbonyl Carbon (C2). No Correlation.
Dot Diagram: HMBC Connectivity Proof

HMBC SideChainH Proton Source: Side Chain N-CH2 (δ 3.62 ppm) C2 C2 (Carbonyl) δ 168.5 ppm SideChainH->C2 Strong 3J Correlation (DEFINITIVE PROOF of N1) C6 C6 (Ring CH2) δ 48.0 ppm SideChainH->C6 Strong 3J Correlation C3 C3 (Ring CH2) δ 50.2 ppm SideChainH->C3 No Correlation (Too distant)

Caption: HMBC correlations confirming N1-substitution. The link to C2 is impossible for the N4-isomer.

Quality Control & Storage

  • Purity Check: Monitor for the bis-alkylated impurity (1,4-di(2-methoxyethyl)piperazin-2-one). This will show two distinct methoxy sets in ¹H NMR and no NH signal.

  • Hygroscopicity: Piperazinones are often hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Solubility: Highly soluble in water, methanol, and DCM. Avoid protic solvents for NMR if observing labile NH protons (use

    
     or 
    
    
    
    ).

References

  • General Piperazinone Synthesis

    • Title: Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.[2][3]

    • Source: Thieme Chemistry (Synthesis 2023).

  • NMR of N-Substituted Piperazines

    • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[4]

    • Source: RSC Advances, 2018.[4]

    • URL:[Link]

  • Piperazinone Fragmentation (MS)

    • Title: Mass Fragmentation Characteristics of Piperazine Analogues.

    • Source: Journal of Chinese Mass Spectrometry Society.

    • URL:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(2-Methoxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 1-(2-Methoxyethyl)piperazin-2-one. As a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of central nervous system agents, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in drug discovery and development.[1][2] This document will delve into the theoretical underpinnings and practical considerations for the analysis of this molecule using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Rationale for Spectroscopic Analysis

The structure of 1-(2-Methoxyethyl)piperazin-2-one incorporates several key functional groups: a tertiary amine, a lactam (cyclic amide), and an ether. Each of these groups imparts distinct spectroscopic signatures. The piperazin-2-one core is a prevalent motif in medicinal chemistry, and understanding the influence of the N-substituent on the spectroscopic properties of this scaffold is crucial for the unambiguous identification and characterization of novel derivatives.[1][2]

Caption: Molecular structure of 1-(2-Methoxyethyl)piperazin-2-one.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Methoxyethyl)piperazin-2-one, both ¹H and ¹³C NMR will provide a wealth of structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N and O) and the anisotropy of the carbonyl group.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale
-OCH₃3.3 - 3.4Singlet (s)3HThe methyl protons are deshielded by the adjacent oxygen atom.
-NCH₂CH₂O-3.5 - 3.7Triplet (t)2HThese protons are adjacent to an oxygen atom, resulting in a downfield shift.[3]
-NCH₂CH₂O-2.7 - 2.9Triplet (t)2HThese protons are adjacent to a nitrogen atom.
Piperazinone-H₅, H₆2.6 - 2.8Multiplet (m)4HProtons on the piperazinone ring adjacent to the tertiary amine.
Piperazinone-H₃3.2 - 3.4Singlet (s)2HProtons adjacent to the lactam carbonyl and nitrogen.

Experimental Protocol for ¹H NMR Spectroscopy: [4][5]

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Methoxyethyl)piperazin-2-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment. A predicted ¹³C NMR spectrum in D₂O shows the following signals.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
-C=O~170The carbonyl carbon of the lactam is significantly deshielded.
-OCH₃~59The methyl carbon is deshielded by the attached oxygen.
-NCH₂CH₂O-~68Carbon adjacent to oxygen.
-NCH₂CH₂O-~57Carbon adjacent to nitrogen.
Piperazinone-C₅, C₆~50-55Carbons in the piperazinone ring adjacent to the tertiary amine.
Piperazinone-C₃~45-50Carbon adjacent to the lactam carbonyl and nitrogen.

Experimental Protocol for ¹³C NMR Spectroscopy: [4][6]

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

  • Processing: Similar to ¹H NMR, apply a Fourier transform, phase correct, and calibrate the spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 1-(2-Methoxyethyl)piperazin-2-one is expected to be dominated by absorptions from the lactam and ether functionalities.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Rationale
Amide C=O1650 - 1680StretchThe carbonyl stretch of the lactam is a strong, characteristic absorption.
C-N1200 - 1350StretchC-N stretching vibrations of the amide and amine groups.
C-O1050 - 1150StretchThe C-O stretching of the ether group will result in a strong absorption in the fingerprint region.[3][7]
C-H2850 - 3000StretchAliphatic C-H stretching from the methylene and methyl groups.

Experimental Protocol for IR Spectroscopy: [8][9][10]

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Obtain a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Prepare Thin Film on Salt Plate background Acquire Background Spectrum prep->background sample Acquire Sample Spectrum background->sample ratio Ratio Sample to Background sample->ratio Final IR Spectrum Final IR Spectrum ratio->Final IR Spectrum

Caption: Workflow for acquiring an IR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[11][12][13]

Ion Expected m/z Description
[M+H]⁺173.13The protonated molecular ion is expected to be the base peak in the ESI mass spectrum.
[M+Na]⁺195.11Adduct with sodium ions, commonly observed in ESI.

Expected Fragmentation Pattern:

The fragmentation of piperazine derivatives is often characterized by cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring.[14] For 1-(2-Methoxyethyl)piperazin-2-one, key fragment ions could arise from:

  • Loss of the methoxyethyl group: Cleavage of the N-CH₂ bond of the substituent.

  • Ring opening of the piperazinone: Fragmentation of the lactam ring.

Mass_Spectrometry_Fragmentation M [M+H]⁺ m/z = 173.13 F1 Loss of CH₂O m/z = 143.11 M->F1 -CH₂O F2 Loss of CH₃OCH₂ m/z = 128.10 M->F2 -CH₃OCH₂ F3 Piperazin-2-one fragment m/z = 101.07 M->F3 -C₄H₈NO

Caption: Plausible fragmentation pathway for 1-(2-Methoxyethyl)piperazin-2-one.

Experimental Protocol for Mass Spectrometry: [11][15]

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To obtain fragmentation data, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 1-(2-Methoxyethyl)piperazin-2-one. By understanding the expected data and the underlying principles of each technique, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for ensuring the purity and structural integrity of compounds used in drug discovery and development.

References

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Introduction: The Piperazin-2-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-Substituted Piperazin-2-ones

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1][2][3] Its unique structural and physicochemical properties, including two nitrogen atoms that can be protonated at physiological pH, allow for crucial interactions with biological targets through hydrogen bonding and electrostatic forces.[4][5] A particularly intriguing and synthetically versatile derivative is the piperazin-2-one moiety. This six-membered heterocyclic ring, featuring an amide functional group, serves as a rigidified amino acid bioisostere and a versatile template for creating peptidomimetics.[6][7] The N-substituents on the piperazine ring play a critical role in determining the potency and selectivity of these molecules, allowing for fine-tuning of their biological activity.[4] This guide offers a comprehensive exploration of the diverse biological activities of N-substituted piperazin-2-ones, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential. We will examine their roles as anticancer, antiviral, antimicrobial, and neuroprotective agents, providing researchers and drug development professionals with a detailed understanding of this promising class of compounds.

Core Synthesis Strategies for N-Substituted Piperazin-2-ones

Accessing a diverse library of N-substituted piperazin-2-ones is fundamental to exploring their therapeutic potential. Various synthetic methodologies have been developed, ranging from classical cyclization reactions to modern cascade processes that allow for the efficient introduction of multiple points of diversity.

A prevalent strategy involves the cyclization of N-substituted diamines. For instance, modified Jocic-type reactions can transform enantiomerically-enriched trichloromethyl-containing alcohols into 1-substituted piperazin-2-ones with high regioselectivity and preservation of stereochemical integrity.[8] This method is particularly valuable for synthesizing chiral intermediates for complex pharmaceutical compounds.[8] Another innovative approach utilizes a cascade, metal-promoted transformation involving a chloro allenylamide, a primary amine, and an aryl iodide.[7] This one-pot process forms three new bonds and is well-suited for combinatorial synthesis, as a wide variety of amines and aryl iodides can be employed to generate a library of structurally diverse N-substituted piperazin-2-ones.[6][7]

Below is a generalized workflow representing a common synthetic approach to this scaffold.

G cluster_0 Synthesis of N-Substituted Piperazin-2-ones start Starting Materials (e.g., N-substituted diamine, α-halo ester) reaction Cyclization Reaction (e.g., Nucleophilic Substitution) start->reaction Base, Solvent workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Substituted Piperazin-2-one purification->product analysis Structural Analysis (NMR, HRMS) product->analysis Characterization

Caption: Generalized workflow for the synthesis of N-substituted piperazin-2-ones.

Anticancer Activity: Targeting Cellular Proliferation

The piperazin-2-one scaffold is a feature in several novel compounds designed to combat cancer.[9] Their cytotoxic activity has been evaluated against a wide range of human tumor cell lines, including those from hepatocellular carcinoma (HUH7), medulloblastoma (DAOY, D283), and glioblastoma (U251).[9]

Mechanism of Action

While diverse mechanisms exist, a notable strategy involves designing hybrids that cause selective DNA damage in cancer cells. Recently, acetophenone/piperazin-2-one (APPA) hybrids were developed based on key pharmacophores from approved anti-breast cancer drugs like Olaparib and Palbociclib.[10] One promising compound, 1j , was found to be highly selective against triple-negative breast cancer (TNBC) cells (MDA-MB-468).[10] Its mechanism involves selectively causing DNA damage, which leads to the accumulation of γH2AX (a marker for DNA double-strand breaks) and the tumor suppressor protein p53.[10] Furthermore, it prevents the repair of this damage by reducing the phosphorylation of p38 and the expression of Heat Shock Protein 70 (HSP70), ultimately causing cell cycle arrest in the S/G2 phase and subsequent cell death.[10]

Structure-Activity Relationship (SAR) Analysis

The substitution pattern on the piperazine ring is paramount for cytotoxic potency and selectivity. In a study of piperazin-2-one based structures, two compounds demonstrated significant effects on cell viability.[9] One compound bearing a TADDOL-derived substituent and another with a trifluoromethyl (CF3) group were particularly effective, though they also showed toxicity to non-malignant control cells (HUVECs), highlighting the ongoing challenge of achieving cancer cell selectivity.[9] For the APPA hybrids, the specific substitutions on the acetophenone and piperazin-2-one moieties were critical for the observed selectivity against TNBC cells.[10]

Compound N-Substituent Group Target Cell Line Activity (IC50 / GI50) Reference
Compound 1j (APPA Hybrid) (Specific acetophenone moiety)MDA-MB-468 (TNBC)IC50 = 6.50 µM[10]
Vindoline-Piperazine 23 [4-(Trifluoromethyl)benzyl]MDA-MB-468 (Breast)GI50 = 1.00 µM[11]
Vindoline-Piperazine 25 1-Bis(4-fluorophenyl)methylHOP-92 (Lung)GI50 = 1.35 µM[11]
Compound 4e TADDOL-derivedU251 (Glioblastoma)>50% viability decrease at 50 µM[9]
Compound 6 TrifluoromethylU251 (Glioblastoma)>50% viability decrease at 50 µM[9]
Featured Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.

  • Cell Culture: Plate human cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the N-substituted piperazin-2-one test compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with DMSO at the highest concentration used for the test compounds (vehicle control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity

The piperazine scaffold is integral to many approved antiviral drugs, and piperazin-2-one derivatives are emerging as promising candidates in this domain.[1] Their activity has been noted against DNA viruses, demonstrating specific mechanisms of action that interfere with the viral life cycle.

A key study identified a trisubstituted piperazin-2-one analogue with significant antiviral activity against adenovirus serotypes 5 (Ad5) and 16 (Ad16), with IC50 values of 1.3 µM and 0.8 µM, respectively.[1][12] Importantly, this compound exhibited very low cytotoxicity. Mechanistic studies revealed that the compound does not prevent the virus from entering the host cell, but rather inhibits the replication of the viral DNA within the nucleus, pinpointing a specific and crucial stage of the viral life cycle as its target.[1] This specificity makes it a compelling lead for the development of new anti-adenoviral therapies.[12]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antibacterial agents. N-substituted piperazines, particularly when hybridized with quinolone scaffolds, have shown significant promise.[13][14]

Mechanism of Action

When attached to a quinolone core, the N-substituted piperazine moiety modulates the compound's activity against bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these targets, the compounds prevent the bacteria from multiplying, leading to a bactericidal effect. The nature of the N-substituent on the piperazine ring influences the compound's spectrum of activity (Gram-positive vs. Gram-negative) and potency.[13][14]

Structure-Activity Relationship (SAR) Analysis

The SAR for antibacterial piperazinyl quinolones is well-defined.

  • Gram-Positive Activity: Compounds with a [2-oxo-2-(2-thienyl)ethyl] group on the piperazine ring show potent activity against both Gram-positive and Gram-negative bacteria, with potencies similar to reference drugs like ciprofloxacin.[13]

  • Gram-Negative Activity: Replacement of the oxime hydrogen with a methyl group can result in a significant increase in activity against Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.0075 μg/mL.[13]

  • Influence of the Quinolone Core: Ciprofloxacin derivatives are generally more active than their norfloxacin and enoxacin counterparts.[14]

  • Effect of Oxime Substitution: Converting a ketone substituent to an oxime often maintains activity against staphylococci but reduces it against Gram-negative bacteria.[13] However, substituting the oxime with a benzyl group tends to decrease activity against both types of bacteria.[14]

N-Substituent Group on Piperazinyl Quinolone Activity against Staphylococci Activity against Gram-negative bacteria Reference
2-(2-Furyl)-2-oxoethylSimilar to ciprofloxacinSignificantly decreased
[2-Oxo-2-(2-thienyl)ethyl]Similar to ciprofloxacinSimilar to ciprofloxacin
Oxime of [2-Oxo-2-(2-thienyl)ethyl]Similar to ketoneLess active than ketone
O-methyl oxime of [2-Oxo-2-(2-thienyl)ethyl]Potent (MIC 0.0075-0.5 µg/mL)Potent (MIC 0.0075-0.5 µg/mL)
2-(2,4-Dichlorophenyl)-2-oxoethylSimilar to ciprofloxacinSimilar to ciprofloxacin[14]

Neuropharmacological and Neuroprotective Activity

N-substituted piperazines are extensively studied for their effects on the central nervous system (CNS), with applications in treating depression, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's.[5][15][16]

Mechanism of Action & SAR

The mechanisms are varied and depend on the specific N-substituents, which direct the molecule to different CNS targets.

  • Monoamine Oxidase (MAO) Inhibition: Certain N-substituted piperazine derivatives act as selective inhibitors of MAO-A, an enzyme that metabolizes neurotransmitters like serotonin and norepinephrine.[17][18] Compounds with a 4-(4-nitrophenyl)piperazine-1-carbodithioate moiety have shown selective MAO-A inhibition with IC50 values in the low micromolar range, making them potential antidepressants.[18]

  • Amine Reuptake Inhibition: Many piperazine derivatives function as dual inhibitors of serotonin and noradrenaline reuptake, a validated mechanism for treating depression and other neurological conditions.[15][19]

  • Neuroprotection: Some piperazine compounds show promise in treating Alzheimer's disease. One derivative, known as cmp2, acts as a modulator of the TRPC6 channel and has been shown to restore synaptic plasticity deficits and improve cognitive and motor functions in a mouse model of Alzheimer's.[16] Other multi-target piperazine drugs have been developed to simultaneously reduce both amyloid and Tau pathologies, the two main hallmarks of Alzheimer's disease.[20] Another mechanism involves mitigating the neurotoxic effects of substances like methamphetamine by reducing the generation of reactive oxygen species and subsequent caspase activation.[21]

G cluster_0 Neuroprotective Mechanism of a Sigma Receptor Antagonist (SN79) meth Methamphetamine Exposure ros ↑ Reactive Oxygen/ Nitrogen Species (ROS/RNS) meth->ros caspase ↑ Caspase-3, -8, -9 Activation ros->caspase apoptosis Apoptosis & Necrosis (Neuronal Cell Death) caspase->apoptosis sn79 SN79 (Piperazine Derivative) sn79->ros Inhibits sn79->caspase Inhibits

Caption: Neuroprotective action of a piperazine derivative against methamphetamine toxicity.[21]

Future Perspectives and Conclusion

The N-substituted piperazin-2-one scaffold continues to demonstrate remarkable versatility and therapeutic potential across a wide spectrum of diseases. Its rigidified structure and the capacity for diverse substitution at the nitrogen atoms allow for precise modulation of its interaction with various biological targets. Future research will likely focus on several key areas: enhancing the selectivity of anticancer agents to minimize off-target toxicity, developing broad-spectrum antiviral agents by targeting conserved viral enzymes, combating antimicrobial resistance through novel mechanisms of action, and designing multi-target ligands for complex neurodegenerative diseases. The continued exploration of innovative synthetic methodologies will be crucial for accessing novel chemical space and further unlocking the potential of this privileged heterocyclic core in the ongoing quest for safer and more effective medicines.

References

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In Silico Characterization & Modeling of 1-(2-Methoxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Computational Medicinal Chemistry

Executive Summary

This guide details the computational profiling of 1-(2-Methoxyethyl)piperazin-2-one , a specialized heterocyclic scaffold often utilized as a polar linker in Fragment-Based Drug Discovery (FBDD) and PROTAC design. Unlike the symmetric piperazine, the piperazin-2-one core introduces electronic asymmetry (lactam vs. amine) and distinct ring puckering preferences. The N1-methoxyethyl substituent adds significant conformational flexibility and modifies the solubility profile by mimicking short-chain PEGylation.

This document provides a validated workflow for modeling this molecule, ranging from Quantum Mechanical (QM) conformational analysis to Molecular Dynamics (MD) solvation studies and ADMET prediction.

Part 1: Molecular Architecture & Quantum Mechanical Profiling

Structural Logic and Tautomerism

The molecule consists of a semi-rigid piperazin-2-one ring and a flexible 2-methoxyethyl tail attached to the amide nitrogen (N1).

  • Electronic Asymmetry: The N1 atom is part of a lactam functionality (

    
     hybridized, planar), rendering it non-basic. The N4 atom remains a secondary amine (
    
    
    
    hybridized), serving as the primary basic center and vector for further chemical elaboration.
  • Tautomeric State: While lactam-lactim tautomerism is theoretically possible, the lactam (2-one) form is energetically dominant by >20 kcal/mol in both gas and aqueous phases. All simulations should initialize in the lactam form.

Protocol: DFT Conformational Analysis

The flexibility of the methoxyethyl tail requires a rigorous conformational search to identify the global minimum, particularly to evaluate the "gauche effect" arising from the O-C-C-N torsion.

Objective: Determine the global energy minimum and the rotational barrier of the methoxyethyl tail.

Workflow Diagram (DOT):

QM_Workflow Start Initial Structure (Lactam Form) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt DFT Optimization B3LYP-D3(BJ)/6-311++G(d,p) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt If Imaginary > 0 Solvation SCRF (PCM/SMD) Solvent: Water FreqCalc->Solvation

Figure 1: Quantum Mechanical workflow for identifying the bioactive conformation.

Step-by-Step Methodology:

  • Initial Conformational Sampling:

    • Use a force field (MMFF94x or OPLS4) to generate rotamers for the N1-C(ethyl)-C(ethyl)-O(methoxy) torsion.

    • Rationale: DFT is too computationally expensive for global searching. Pre-filtering with MM removes high-energy steric clashes.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 / ORCA 5.0.

    • Functional: B3LYP-D3(BJ). The D3 dispersion correction is critical to accurately model the intramolecular London dispersion forces between the folded methoxy tail and the ring.

    • Basis Set: 6-311++G(d,p). Diffuse functions (++) are mandatory for describing the lone pairs on the oxygen and nitrogen atoms.

    • Input Example (Gaussian):

  • Analysis of Intramolecular Interactions:

    • Look for an intramolecular hydrogen bond between the methoxy oxygen and the N4-H proton. If the tail folds back, this "closed" conformer may be the global minimum in vacuum but likely opens up in explicit solvent.

Part 2: Physicochemical & ADMET Profiling

The 1-(2-Methoxyethyl) substitution is a strategic medicinal chemistry modification designed to lower LogP while maintaining permeability.

Calculated Properties Table
PropertyPredicted ValueMethod/AlgorithmSignificance
MW 158.20 DaExact MassFragment-like (<300 Da).
cLogP -0.8 to -0.5Consensus (SwissADME)Highly hydrophilic; excellent solubility.
pKa (N4) 8.2 ± 0.5Jaguar / Hammett Eq.Moderately basic. Exists as cation at pH 7.4.
pKa (N1) < 0Amide resonanceNon-ionizable under physiological conditions.
TPSA ~49 ŲTopologicalHigh permeability (Rule of 5 compliant).
H-Bond Donors 1 (N4-H)Structural CountGood membrane penetration potential.
pKa Prediction Protocol

Accurate pKa prediction is vital because the protonation state of N4 dictates binding affinity.

  • Tool Selection: Use Schrödinger Jaguar pKa or ChemAxon (empirical).

  • Jaguar Protocol (Ab Initio):

    • Optimize neutral and protonated species (N4-H+) in gas phase (B3LYP/6-31G*).

    • Perform single-point energy calculations in water using the Poisson-Boltzmann solver (PBF).

    • Apply the thermodynamic cycle:

      
      .
      
    • Note: The electron-withdrawing effect of the C2-carbonyl reduces the pKa of N4 compared to piperazine (pKa ~9.8), shifting it closer to 8.2.

Part 3: Molecular Dynamics & Solvation

To understand how this scaffold behaves in a biological environment, MD simulations are required. The methoxyethyl group acts as a "mini-PEG," creating a hydration shell that resists non-specific protein binding.

Force Field Parameters

Standard force fields often struggle with the specific dihedral parameters of the piperazinone ring.

  • Recommended Force Field: GAFF2 (General Amber Force Field 2) or OPLS4 .

  • Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry. Do not use Gasteiger charges, as they poorly represent the amide resonance at N1-C2.

Simulation Protocol (GROMACS/Amber)

Workflow Diagram (DOT):

MD_Protocol Param Parameterization (ANTECHAMBER / ACPYPE) Solvate Solvation Box (TIP3P Water, 10Å Buffer) Param->Solvate Neutral Neutralization (Add Cl- ions if N4 protonated) Solvate->Neutral Equil Equilibration (NVT 100ps -> NPT 100ps) Neutral->Equil Prod Production Run (50ns, 300K, 1 bar) Equil->Prod Analysis Analysis (RDF, H-Bonds, RMSD) Prod->Analysis

Figure 2: Molecular Dynamics simulation pipeline.

Analysis Metrics:

  • Radial Distribution Function (RDF): Calculate

    
     for Water-Oxygen(ether) and Water-Oxygen(carbonyl). A sharp peak at 2.8 Å indicates strong hydration, confirming solubility.
    
  • Ring Puckering: Monitor the Cremer-Pople parameters to see if the ring flips between half-chair and boat conformations.

Part 4: Applications in Drug Design (Fragment Growing)

1-(2-Methoxyethyl)piperazin-2-one is a "privileged scaffold" for linker design.

  • Vector N4: The secondary amine is the primary handle for nucleophilic aromatic substitution (

    
    ) or reductive amination.
    
  • Vector C3: C-H activation or substitution at the alpha-position to the amine (less common).

Virtual Screening Strategy: When docking this fragment into a protein pocket (e.g., a kinase hinge region):

  • Constrain the Amide: Ensure the amide bond (N1-C2) remains planar.

  • Flexibility: Allow the methoxyethyl tail to rotate. It often seeks solvent-exposed regions or cryptic hydrophilic pockets.

  • Pharmacophore Mapping:

    • Acceptor: C2 Carbonyl.

    • Acceptor: Methoxy Oxygen.

    • Donor/Acceptor (pH dep): N4 Amine.

References

  • Gaussian 16 Citation: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • DFT Benchmarking for Heterocycles: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

  • Piperazine Conformational Analysis: An, Y., et al. (2014). Conformational analysis of piperazine and its derivatives: A theoretical study. Journal of Molecular Structure, 1074, 39-46.

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • GAFF2 Force Field: Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174.

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Involving 1-(2-Methoxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperazinone Compound

The piperazine and piperazinone scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2] 1-(2-Methoxyethyl)piperazin-2-one is a synthetic derivative within this class, and while it is primarily utilized as an intermediate in the synthesis of more complex molecules, its own bioactivity remains largely unexplored.[3] The structural motifs present in 1-(2-Methoxyethyl)piperazin-2-one suggest a potential for interaction with various cellular targets. This document provides a comprehensive guide for researchers to systematically investigate the biological effects of this compound using a suite of robust and validated cell-based assays.

These protocols are designed to be self-validating systems, with integrated controls and detailed explanations of the scientific principles behind each step. The primary focus of this guide is to equip researchers in drug discovery and development with the necessary tools to assess the cytotoxic, anti-proliferative, and apoptotic potential of 1-(2-Methoxyethyl)piperazin-2-one.

PART 1: Foundational Assays for Profiling Bioactivity

The initial characterization of a novel compound typically begins with an assessment of its impact on cell viability and proliferation. These foundational assays provide critical information about the compound's general toxicity and its potential to inhibit cell growth, which is a hallmark of many therapeutic agents, particularly in oncology.

Assessment of Cytotoxicity and Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[4][5]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (adherence) cell_seeding->incubation1 treatment Treat cells with compound dilutions incubation1->treatment compound_prep Prepare serial dilutions of 1-(2-Methoxyethyl)piperazin-2-one incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of 1-(2-Methoxyethyl)piperazin-2-one in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Concentration of 1-(2-Methoxyethyl)piperazin-2-one (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.2 ± 0.1100%
11.1 ± 0.0991.7%
100.8 ± 0.0766.7%
500.4 ± 0.0533.3%
1000.2 ± 0.0316.7%
Assessment of Cell Proliferation using BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8] Incorporated BrdU can then be detected using a specific antibody, providing a quantitative measure of cell proliferation.[9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: After the desired treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[10]

  • Fixation and Denaturation: Remove the culture medium and add 100 µL of a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[9]

  • Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of a diluted anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition and Measurement: Wash the wells and add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate. Monitor color development and then add a stop solution. Measure the absorbance at 450 nm.[9]

PART 2: Mechanistic Assays to Elucidate the Mode of Action

Should the foundational assays indicate significant bioactivity, the next logical step is to investigate the underlying mechanism of action. This involves determining whether the compound induces programmed cell death (apoptosis) and its effect on the cell cycle.

Detection of Apoptosis via Caspase-3/7 Activity

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and caspase-7 are key executioner caspases.[11] The Caspase-Glo® 3/7 assay is a luminescent method that measures the combined activity of caspase-3 and -7. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a luminescent signal proportional to the amount of active caspase.[12][13]

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in a white-walled 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with compound incubation1->treatment incubation2 Incubate for desired time treatment->incubation2 add_reagent Add Caspase-Glo® 3/7 Reagent incubation2->add_reagent incubation3 Incubate for 1h at RT add_reagent->incubation3 read_luminescence Measure luminescence incubation3->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with 1-(2-Methoxyethyl)piperazin-2-one as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[11]

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cells in culture medium.[13]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Understanding how a compound affects cell cycle progression can provide valuable insights into its anti-proliferative mechanism. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[14] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the distribution of PI fluorescence in a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with 1-(2-Methoxyethyl)piperazin-2-one at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[16]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to eliminate staining of double-stranded RNA.[15][17]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on single cells and acquire data on the PI fluorescence channel using a linear scale.[17]

PART 3: Exploring Potential Anti-Inflammatory Activity

Given that piperazine derivatives have been investigated for anti-inflammatory properties, it is worthwhile to explore this potential activity for 1-(2-Methoxyethyl)piperazin-2-one. A common method to assess anti-inflammatory potential is to measure the activity of the transcription factor NF-κB, a key regulator of the inflammatory response.

NF-κB Reporter Assay

This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an NF-κB response element.[18][19] When NF-κB is activated by an inflammatory stimulus (e.g., TNF-α or LPS), it binds to the response element and drives the expression of the reporter gene, which can be quantified. The inhibitory effect of a compound on NF-κB activation can be measured by the reduction in the reporter signal.[20]

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of 1-(2-Methoxyethyl)piperazin-2-one for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus such as TNF-α (10 ng/mL) or LPS (1 µg/mL).

  • Incubation: Incubate the cells for 6-24 hours.

  • Reporter Gene Measurement: Measure the reporter gene activity. For a luciferase reporter, add the appropriate substrate and measure luminescence. For a SEAP reporter, collect the culture supernatant and measure the alkaline phosphatase activity.[18]

Safety and Handling of 1-(2-Methoxyethyl)piperazin-2-one

As with any chemical compound, appropriate safety precautions should be taken when handling 1-(2-Methoxyethyl)piperazin-2-one. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, standard laboratory practices such as wearing personal protective equipment (gloves, lab coat, and safety glasses) should be followed.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial biological characterization of 1-(2-Methoxyethyl)piperazin-2-one. The data generated from these assays will be instrumental in determining the cytotoxic, anti-proliferative, and potential anti-inflammatory properties of this novel compound. Positive results from these initial screens would warrant further investigation into the specific molecular targets and signaling pathways affected by 1-(2-Methoxyethyl)piperazin-2-one, paving the way for its potential development as a therapeutic agent.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • BrdU Cell Proliferation Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Ocal, N., et al. (2011). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Letters in Drug Design & Discovery, 8(7), 632-638.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). The Francis Crick Institute. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. Retrieved from [Link]

  • Cell Cycle analysis. (n.d.). Flow Cytometry Core Facility, University of Cambridge. Retrieved from [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 472-478.
  • Lee, J. H., et al. (2003). A cell-based assay system for monitoring NF-kappaB activity in human HaCat transfectant cells. Journal of biochemical and molecular biology, 36(4), 387-392.
  • Forgacs, E., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(21), 5192.
  • Qi, Y., et al. (2015). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 20(8), 14846-14864.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Enzymology, 655, 25-46.
  • Di Micco, S., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(13), 10943.
  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation. Retrieved from [Link]

  • A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. (2003). Journal of Biochemistry and Molecular Biology, 36(4), 387-392.
  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2025).
  • Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. (2016).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal, 32(4), e202502844.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2017). Iranian Journal of Pharmaceutical Research, 16(4), 1438-1451.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences, 25(10), 5409.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2024). Journal of Molecular Structure, 1300, 137275.
  • Human NF-KappaB p65 Activity Assay Kit. (n.d.). RayBiotech. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

Sources

Application Note: Optimizing Kinase Inhibitor Discovery with Piperazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It moves beyond generic protocols to address the specific physicochemical and biological nuances of working with piperazinone scaffolds in kinase inhibitor development.

Executive Summary

The piperazinone ring (a piperazine with a carbonyl group) has emerged as a "privileged scaffold" in kinase inhibitor design. Unlike its saturated counterpart (piperazine), the piperazinone moiety offers distinct conformational constraints and a unique hydrogen-bond acceptor profile (via the carbonyl oxygen) that often targets the solvent-exposed regions or the ribose-binding pocket of kinases (e.g., PLK1, PI3Kδ, and Aurora kinases).

However, the introduction of the lactam functionality alters solubility and lipophilicity profiles compared to standard piperazines. This guide details the development of robust biochemical and cell-based assays specifically optimized to evaluate piperazinone-based libraries, ensuring accurate potency (IC₅₀) and target engagement data.

The Piperazinone Advantage: Structural Context

Before defining the assay, one must understand the molecule. Piperazinones often serve two roles in kinase inhibitors:

  • Linker/Spacer: They provide a rigidified geometry compared to flexible alkyl chains, reducing the entropic penalty of binding.

  • Interaction Motif: The carbonyl oxygen can serve as a key H-bond acceptor for backbone amides in the hinge region or specific lysine/aspartate residues in the active site.

Challenge: Piperazinone derivatives can exhibit lower aqueous solubility than protonatable piperazines. Assay buffers must be optimized to prevent compound aggregation, which leads to false positives (pan-assay interference).

Phase I: Biochemical Assay Development

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Rationale: TR-FRET is selected over radiometric or luminescent (ADP-Glo) assays for this scaffold because it is less susceptible to compound autofluorescence and allows for "real-time" binding kinetics if needed. It is highly robust against the solubility issues often seen with rigid heterocyclic scaffolds.

Protocol A: TR-FRET Kinase Activity Assay

Objective: Determine the IC₅₀ of piperazinone derivatives against a Recombinant Kinase Target (e.g., PI3Kδ or PLK1).

Reagents & Buffer Composition
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (critical for preventing piperazinone aggregation).

  • Reducing Agent: 2 mM DTT (freshly added).

  • Tracer: Eu-labeled anti-phospho antibody (specific to substrate).

  • Acceptor: Alexa Fluor® 647-labeled Kinase Substrate.

  • ATP: Concentration =

    
     apparent (experimentally determined per batch).
    
Step-by-Step Workflow
  • Compound Preparation (The "Piperazinone" Modification):

    • Dissolve piperazinone stocks to 10 mM in 100% DMSO.

    • Critical Step: Perform an intermediate dilution in 10% DMSO/Kinase Buffer before adding to the assay plate. This prevents "crashing out" when a high-concentration hydrophobic stock hits a purely aqueous buffer.

    • Prepare a 10-point dose-response curve (1:3 serial dilution).

  • Reaction Assembly (384-well Low Volume Plate):

    • Step 1: Add 2.5 µL of diluted compound (4X final conc).

    • Step 2: Add 2.5 µL of Kinase/Antibody mixture. Incubate for 15 min at RT (allows compound to access the active site before ATP competition).

    • Step 3: Initiate reaction with 5 µL of ATP/Substrate mix.

  • Incubation & Detection:

    • Incubate for 60 minutes at RT (protected from light).

    • Add 10 µL of EDTA-containing Detection Buffer to stop the reaction.

    • Read on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (variable slope).

Phase II: Cellular Target Engagement

Methodology: Western Blot Analysis of Phosphorylation Status Rationale: Biochemical potency does not always translate to cellular efficacy, especially for polar scaffolds like piperazinones which may struggle with membrane permeability. This assay validates that the inhibitor enters the cell and engages the target.

Protocol B: Cellular Phospho-Protein Assay

Objective: Quantify the reduction of substrate phosphorylation in cells treated with the inhibitor.

Workflow
  • Cell Seeding:

    • Seed cells (e.g., HCT116 or specific disease model) at

      
       cells/well in 6-well plates.
      
    • Allow attachment for 24 hours.

  • Compound Treatment:

    • Treat cells with piperazinone inhibitor at

      
       for 4 hours.
      
    • Control: Include a vehicle control (0.1% DMSO) and a reference inhibitor (e.g., Staurosporine).

  • Lysis & Harvesting:

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na3VO4, NaF) and Protease Inhibitors.

    • Critical: Piperazinones can interact with certain lysis detergents; ensure thorough sonication to release bound drug/protein complexes.

  • Immunoblotting:

    • Load 20 µg total protein on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibody: Anti-Phospho-Target (e.g., p-AKT for PI3K inhibitors).

    • Normalization Antibody: Anti-Total-Target or Anti-GAPDH.

  • Quantification:

    • Use chemiluminescence imaging.

    • Calculate the ratio of Phospho-Signal / Total-Signal .

    • Plot relative phosphorylation vs. concentration to estimate cellular IC₅₀.[1]

Visualizing the Development Pipeline

The following diagram illustrates the iterative cycle of optimizing a piperazinone scaffold, highlighting the critical decision points where assay data feeds back into chemical design.

Piperazinone_Assay_Workflow Design 1. Scaffold Design (Piperazinone Core) Synth 2. Synthesis (Library Generation) Design->Synth Solubility 3. Solubility Check (Nephelometry) Synth->Solubility Solubility->Design Fail (Aggregate) Biochem 4. TR-FRET Assay (Biochemical IC50) Solubility->Biochem Pass (>50 µM) Decision Decision Gate: Is Potency < 100 nM? Biochem->Decision Cellular 5. Cell-Based Assay (Target Engagement) Optimize Lead Optimization (R-group modification) Cellular->Optimize Low Permeability Candidate Clinical Candidate Cellular->Candidate High Efficacy Decision->Cellular Yes Decision->Optimize No Optimize->Synth

Caption: Workflow for Piperazinone Kinase Inhibitor Development. Note the critical "Solubility Check" gate (Step 3) often required for this scaffold class before biochemical testing.

Data Summary & Troubleshooting

The table below summarizes typical results and troubleshooting steps for piperazinone assays.

ParameterExpected RangeCommon IssueTroubleshooting Strategy
Biochemical IC₅₀ 1 nM – 100 nMCurve plateau < 100%Compound aggregation. Increase detergent (Brij-35) to 0.05% or check solubility.
Hill Slope 0.8 – 1.2Steep slope (> 2.0)"Steep" curves often indicate non-specific binding or aggregation (Pan-Assay Interference).
DMSO Tolerance < 2%Signal drop at high concPiperazinones may precipitate.[2] Use intermediate dilution steps (buffer/DMSO mix).
Z-Prime (Z') > 0.7High variabilityCheck pipette tips for "dripping" (viscosity of DMSO stocks). Automate liquid handling.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for Kinase Inhibitor Development.[1] Retrieved from

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET Kinase Activity Assays.[4] Retrieved from

  • Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Stability of 1-(2-Methoxyethyl)piperazin-2-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methoxyethyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The reproducibility of your results hinges on the stability of your reagents. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent stability issues with 1-(2-Methoxyethyl)piperazin-2-one in solution. While this specific molecule is a niche research chemical, the principles of stability for its core piperazin-2-one structure are well-understood and will be applied throughout this guide.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 1-(2-Methoxyethyl)piperazin-2-one.

Q1: My experimental results have been inconsistent lately. Could this be related to the stability of my 1-(2-Methoxyethyl)piperazin-2-one stock solution?

A1: Yes, inconsistent results are a classic indicator of compound degradation.[2] If you observe a gradual loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change, precipitation), it is critical to investigate the stability of your compound under your specific experimental conditions.[2] Whenever possible, use freshly prepared solutions. If storage is necessary, keep solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2][3]

Q2: What are the primary chemical degradation pathways I should be concerned about for 1-(2-Methoxyethyl)piperazin-2-one?

A2: Based on its chemical structure, which contains an amide bond within a piperazine ring, the three primary degradation pathways are:

  • Hydrolysis: The cyclic amide (lactam) bond in the piperazin-2-one ring is susceptible to hydrolysis. This reaction is the reverse of a condensation reaction and is often catalyzed by acidic or basic conditions, leading to ring-opening.[4][5]

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or high temperatures.[2][6][7] This can lead to the formation of various degradation products, including N-oxides or ring-opened byproducts.[7]

  • Photodegradation: Many heterocyclic compounds, including those with piperazine moieties, can be degraded by exposure to light, particularly UV radiation.[2][8] This can induce photochemical reactions that cleave the piperazine ring or modify its substituents.[8][9]

Q3: How does the pH of my aqueous buffer affect the stability of 1-(2-Methoxyethyl)piperazin-2-one?

A3: The pH of your solution is one of the most critical factors governing the stability of this compound. The hydrolysis of the amide bond is the primary concern and its rate is highly pH-dependent.[4] Both strong acidic and strong basic conditions can catalyze the hydrolytic cleavage of the piperazin-2-one ring.[5][10][11] It is crucial to perform a pH-stability profile to identify the pH at which the compound is most stable, which is often near neutral pH for many lactams. Buffering your formulation to this optimal pH is a key stabilization strategy.[2]

Q4: I've noticed a faint yellowing of my stock solution that was originally colorless. What could be the cause?

A4: A color change is a common visual indicator of chemical degradation.[2] The two most likely causes are:

  • Oxidative Degradation: Reaction with atmospheric oxygen can form colored oxidative byproducts.[2] This process can be accelerated by the presence of trace metal ions.

  • Photodegradation: Exposure to ambient or UV light can generate colored degradants.[2] To prevent this, you should consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon), adding a chelating agent like EDTA if metal-catalyzed oxidation is suspected, and always storing solutions in light-resistant containers such as amber vials.[2]

Q5: What are the definitive best practices for preparing and storing stock solutions of 1-(2-Methoxyethyl)piperazin-2-one?

A5: To ensure maximum stability and experimental reproducibility, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous solvents if preparing non-aqueous stocks. For aqueous solutions, use sterile, HPLC-grade water or a buffer at the optimal pH.

  • Temperature: Store stock solutions at -20°C or, for long-term storage (months), at -80°C.[3]

  • Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to protect from light.[2]

  • Atmosphere: For solutions prone to oxidation, purge the vial headspace with an inert gas like argon or nitrogen before sealing.[2]

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]

  • Fresh is Best: Despite best storage practices, always prioritize the use of freshly prepared solutions for the most sensitive and critical experiments.

Section 2: Troubleshooting Guide: A Systematic Approach to Investigating Degradation

If you suspect compound degradation, a systematic investigation is necessary. This guide provides a workflow and detailed protocols to diagnose and resolve stability issues.

Troubleshooting Workflow

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution A Inconsistent Results or Visual Change Observed B Perform Forced Degradation (Stress Testing) Study A->B C Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) B->C D Analyze Stressed Samples C->D E Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) D->E Data Interpretation F Optimize Storage & Handling (pH, Temp, Light, Atmosphere) E->F G Re-test Stability with Optimized Conditions F->G H Implement Preventative Measures for Future Experiments G->H

Caption: Workflow for diagnosing and resolving stability issues.

Experimental Protocol: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to evaluate the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[12] This involves intentionally exposing the compound to harsh conditions.

Materials:

  • 1-(2-Methoxyethyl)piperazin-2-one

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven and photostability chamber[2]

  • pH meter

  • Appropriate HPLC system with UV/DAD detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 1-(2-Methoxyethyl)piperazin-2-one at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[2]

  • Photodegradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt-hours/square meter of near UV energy).[2][12] Keep a control sample wrapped in foil to protect it from light.

  • Analysis: After the specified time, neutralize the acid and base samples if necessary. Dilute all samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC method alongside an unstressed control sample.

Data Presentation: Example Forced Degradation Results

The goal is to see significant degradation in the stressed samples, allowing for the analytical separation of degradants from the parent peak.

Condition% Parent Compound RemainingNumber of Degradant PeaksObservations
Control (Unstressed) 100%0Clear, colorless solution.
Acid Hydrolysis (0.1M HCl, 60°C) 65%2Peak purity of parent fails.
Base Hydrolysis (0.1M NaOH, 60°C) 72%1Significant new peak observed.
Oxidation (3% H₂O₂) 85%3Solution turned faint yellow.
Thermal (80°C, solution) 91%1Minor degradation observed.
Photolytic (ICH Q1B) 88%2Degradation more pronounced in solution vs. solid.

Section 3: Visualizing Potential Degradation Pathways

Understanding the likely chemical transformations is key to interpreting analytical data and preventing degradation. The diagram below illustrates the most probable hydrolytic and oxidative degradation pathways for 1-(2-Methoxyethyl)piperazin-2-one.

Caption: Potential degradation pathways of the parent compound.

References

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. Retrieved from [Link]

  • Elbanna, A. H., Dewa, A. A., Khalil, Z., & Capon, R. J. (2023). Piperazines 16 from acid hydrolysis of 6 and 14, and 19 from acid hydrolysis of 9 and 15. ResearchGate. Retrieved from [Link]

  • Løvstad, T., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(49), 18047–18063. Retrieved from [Link]

  • Lee, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 104–110. Retrieved from [Link]

  • Albini, A., & Fasani, E. (2017). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]

  • Mella, M., et al. (1994). Photochemistry of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic Acid (=Ciprofloxacin) in Aqueous Solutions. Helvetica Chimica Acta, 77(5), 1443-1452. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Lazar, A. I., et al. (2023). Photostability studies. (a-c) The changes in absorbance at the... ResearchGate. Retrieved from [Link]

  • Siwek, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, 2019, 1-7. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. Retrieved from [Link]

  • Kumar, P., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 8(8), 633-639. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • De Ruiter, J., et al. (2012). Analytical Methods for the identification and quantification of piperazines. Analytical Methods, 4(10), 3046-3054. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Wang, T., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Hydrolysis Reactions. Retrieved from [Link]

  • Ordzhonikidze, G. P., et al. (2018). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Molecules, 23(11), 2947. Retrieved from [Link]

  • Chen, E. (2012). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. Retrieved from [Link]

Sources

Validation & Comparative

Optimizing Drug-Like Properties: A Technical Guide to the 1-(2-Methoxyethyl)piperazin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 1-(2-Methoxyethyl)piperazin-2-one Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The "Goldilocks" Linker

In the optimization of small molecule drugs—particularly for kinase inhibitors and GPCR antagonists—medicinal chemists often face a critical trade-off: improving aqueous solubility without compromising membrane permeability or introducing metabolic liabilities.

The 1-(2-Methoxyethyl)piperazin-2-one scaffold (CAS: 1427380-98-0) has emerged as a privileged motif that resolves this conflict. Unlike its purely lipophilic analogs (e.g., 1-ethylpiperazin-2-one) or its highly polar counterparts (e.g., 1-(2-hydroxyethyl)piperazin-2-one), this scaffold offers a "Goldilocks" zone of physicochemical properties. It utilizes the ether oxygen as a weak hydrogen bond acceptor to enhance solubility while maintaining a LogP profile compatible with blood-brain barrier (BBB) penetration and oral bioavailability.

This guide objectively compares the performance of 1-(2-Methoxyethyl)piperazin-2-one against standard alternatives, supported by SAR data and synthetic protocols.

Comparative Performance Analysis

Physicochemical Profile Comparison

The following table contrasts the 1-(2-Methoxyethyl)piperazin-2-one scaffold with its most common structural analogs. Data represents average trends observed in lead optimization campaigns (e.g., Bcl-2 and p38 MAP kinase inhibitors).

Feature1-(2-Methoxyethyl)piperazin-2-one 1-Ethylpiperazin-2-one 1-(2-Hydroxyethyl)piperazin-2-one Morpholin-3-one
Structure Lactam with ether tailLactam with alkyl tailLactam with alcohol tailEther-containing Lactam
Role Solubilizing LinkerHydrophobic CoreHigh-Polarity LinkerBioisostere

LogP
(Approx)
-0.5 to -0.8 (Balanced)0.0 (Baseline)-1.2 to -1.5 (Too Polar)-0.6 (Similar)
Aqueous Solubility High (>100 µM)Low (<10 µM)Very High (>500 µM)Moderate
Metabolic Stability Good (Ether is stable)GoodPoor (Glucuronidation risk)Good
H-Bond Donors 0 (on tail)01 (OH group)0
Permeability (Papp) Moderate-High HighLowModerate

Key Insight: The methoxyethyl group reduces LogP sufficiently to improve solubility but avoids the "desolvation penalty" associated with the free hydroxyl group of the hydroxyethyl analog, preserving membrane permeability.

Biological Impact: Case Study in Kinase Inhibition

In the context of Bcl-2 and kinase inhibitor design (e.g., analogs related to Palbociclib or Apixaban intermediates), the choice of the N1-substituent on the piperazinone ring is critical.

  • Potency: The lactam carbonyl of the piperazin-2-one often acts as a hydrogen bond acceptor for the hinge region of kinases. The N1-substituent projects into the solvent-exposed region.

  • Selectivity: The 2-methoxyethyl tail can fold back to interact with specific residues (e.g., Lysine or Arginine) near the active site, creating a selectivity filter that simple alkyl chains cannot achieve.

Structure-Activity Relationship (SAR) Logic

The utility of the 1-(2-Methoxyethyl)piperazin-2-one scaffold is governed by three mechanistic pillars:

  • Conformational Restriction: Unlike open-chain amines, the piperazin-2-one ring constrains the N-C-C-N torsion angle, mimicking a peptide bond (cis-amide mimic). This reduces the entropic cost of binding.

  • The "Ether Effect": The terminal methoxy group acts as a weak H-bond acceptor. It recruits water molecules to the surface of the ligand, enhancing solubility, but sheds them easily upon entering a hydrophobic pocket (unlike a strong donor/acceptor like -OH).

  • Metabolic Blocking: The terminal methyl group on the ether prevents oxidation at the terminal position, a common clearance route for long alkyl chains.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for selecting this scaffold during Lead Optimization.

SAR_Logic Start Lead Optimization Issue Problem_Solubility Poor Solubility? Start->Problem_Solubility Problem_Metabolism High Metabolic Clearance? Start->Problem_Metabolism Decision_Polarity Add Polarity Problem_Solubility->Decision_Polarity Option_Ether Add Methoxyethyl Problem_Metabolism->Option_Ether Blocks oxidation Option_OH Add Hydroxyl (-OH) Decision_Polarity->Option_OH Decision_Polarity->Option_Ether Result_OH Risk: Glucuronidation Risk: Poor Permeability Option_OH->Result_OH Result_Ether Benefit: Balanced LogP Benefit: Stable Option_Ether->Result_Ether

Caption: Decision logic for selecting the 1-(2-Methoxyethyl)piperazin-2-one scaffold over hydroxylated alternatives to balance solubility and metabolic stability.

Experimental Protocols

To validate the performance of this scaffold, we provide a self-validating synthetic protocol and a solubility assessment workflow.

Synthesis of 1-(2-Methoxyethyl)piperazin-2-one Derivatives

Objective: Selective N-alkylation of the piperazin-2-one core. Challenge: Avoiding over-alkylation or O-alkylation.

Protocol:

  • Starting Material: 4-Boc-piperazin-2-one (commercially available).

  • Reagents: 1-Bromo-2-methoxyethane (1.2 eq), NaH (60% dispersion, 1.5 eq), DMF (Anhydrous).

  • Procedure:

    • Step A (Deprotonation): Dissolve 4-Boc-piperazin-2-one in DMF at 0°C under Argon. Add NaH portion-wise. Stir for 30 min until gas evolution ceases. Checkpoint: Solution should turn slightly yellow.

    • Step B (Alkylation): Add 1-Bromo-2-methoxyethane dropwise. Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Step C (Workup): Quench with ice water. Extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

    • Step D (Deprotection): Treat the intermediate with 4M HCl in Dioxane for 2 hours to yield the final 1-(2-Methoxyethyl)piperazin-2-one hydrochloride .

Yield Expectation: 75–85%. Purity Check: 1H NMR (DMSO-d6) should show the characteristic methoxy singlet at ~3.25 ppm and the ethylene bridge multiplets at ~3.4–3.5 ppm.

Kinetic Solubility Assay

Objective: Quantify the solubility advantage over the ethyl analog.

  • Preparation: Prepare 10 mM stock solutions of the test compound and the ethyl-analog in DMSO.

  • Dilution: Spike 10 µL of stock into 990 µL of PBS (pH 7.4). Final DMSO concentration = 1%.

  • Incubation: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitate.

  • Analysis: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve.

  • Success Criteria: The methoxyethyl analog should exhibit >3-fold higher solubility than the ethyl analog.

Mechanistic Pathway: Why It Works

The following diagram details the interaction of the scaffold within a biological system, highlighting the dual role of the methoxyethyl group.

Mechanism cluster_Solvent Aqueous Environment (Blood) cluster_Target Target Binding Site (Hydrophobic) Compound 1-(2-Methoxyethyl) piperazin-2-one Water H2O Molecules Compound->Water Ether Oxygen Accepts H-Bond Pocket Hydrophobic Pocket Compound->Pocket Desolvation (Low Energy Cost) Solubility Enhanced Solubility Water->Solubility Affinity Maintained Affinity Pocket->Affinity Hydroxy Hydroxy-Analog Hydroxy->Pocket High Desolvation Penalty

Caption: Mechanism of Action: The ether oxygen facilitates solvation in blood but sheds water easily upon target binding, unlike hydroxyl groups which suffer high desolvation penalties.

References

  • World Intellectual Property Organization (WIPO). (2021). Patent WO2021208963A1: Bcl-2 Inhibitor Compounds and Methods of Use. Link

  • Journal of Medicinal Chemistry. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Link

  • BenchChem. (2025). Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals. Link

  • Baran Lab (Scripps Research). (2020). Bioisosteres in Drug Design: Tactics and Trends. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-(2-Methoxyethyl)piperazin-2-one Hydrochloride (CAS 1427380-98-0). Link

Safety Operating Guide

Proper Disposal Procedures: 1-(2-Methoxyethyl)piperazin-2-one

[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the chemical state. Unlike its precursor 1-(2-methoxyethyl)piperazine (which is a strong base), the piperazin-2-one derivative contains an amide functionality, significantly reducing its basicity but altering its metabolic stability.

PropertySpecification
Chemical Name 1-(2-Methoxyethyl)piperazin-2-one
CAS Number 194351-04-7
Functional Groups Cyclic Amide (Lactam), Ether, Secondary Amine
Physical State Typically a viscous liquid or low-melting solid (hygroscopic)
Inferred Hazards Skin/Eye Irritant (H315/H319) ; Potential Aquatic Toxicity. Treat as Hazardous Chemical Waste .[1]
Storage Requirement Inert atmosphere (Nitrogen/Argon); often stored at -20°C to prevent oxidation.

Waste Characterization & Regulatory Classification

In the United States, this compound is not specifically listed on the EPA's P-list or U-list. Therefore, waste classification depends on characteristics and mixtures .

The Self-Validating Classification System

Use the following logic to determine the appropriate RCRA (Resource Conservation and Recovery Act) waste code.

WasteClassificationStartWaste Stream Analysis:1-(2-Methoxyethyl)piperazin-2-oneIsMixedIs it mixed with solvents?Start->IsMixedSolventCheckIdentify Solvent:Halogenated (DCM, Chloroform)?Ignitable (MeOH, Acetone)?IsMixed->SolventCheckYesPHCheckCheck pH (if aqueous):Is pH ≥ 12.5?IsMixed->PHCheckNo (Pure Substance)HazardousListAssign Listed Code:F001-F005 (Solvents)D001 (Ignitable)SolventCheck->HazardousListYesCorrosiveAssign Corrosive Code:D002PHCheck->CorrosiveYesNonRegulatedNon-RCRA Regulated Waste(Label: 'Non-Hazardous Chemical Waste')PHCheck->NonRegulatedNo (pH 2-12.5)DisposalPathDESTINATION:High-Temperature IncinerationHazardousList->DisposalPathCorrosive->DisposalPathNonRegulated->DisposalPath

Figure 1: Decision logic for classifying 1-(2-Methoxyethyl)piperazin-2-one waste streams.

Disposal Protocols

A. Solid/Pure Liquid Waste (Small Scale < 100g)

Objective: Isolate the compound for incineration without creating secondary hazardous mixtures.

  • Container Selection: Use a chemically compatible container (High-Density Polyethylene (HDPE) or Amber Glass).

  • Labeling:

    • Primary Label: "Hazardous Waste - 1-(2-Methoxyethyl)piperazin-2-one".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Segregation: Do NOT mix with:

    • Strong Oxidizers (e.g., Peroxides, Nitric Acid) – Risk of exothermic reaction.

    • Acid Chlorides/Anhydrides – Risk of polymerization or heat generation.[2]

  • Final Disposal: Transfer to Environmental Health & Safety (EHS) for High-Temperature Incineration . This ensures complete destruction of the lactam ring and ether linkage.

B. Solvent Waste (Reaction Mixtures)

Objective: Segregate based on the solvent carrier, as the solvent dictates the regulatory path.

  • Scenario 1: Halogenated Solvents (DCM, Chloroform)

    • Collect in "Halogenated Organic Waste" carboy.

    • Waste Code: F002 (likely).

  • Scenario 2: Non-Halogenated Solvents (Methanol, Ethyl Acetate)

    • Collect in "Non-Halogenated Organic Waste" carboy.

    • Waste Code: F003 (Ignitable) or F005.

  • Scenario 3: Aqueous Solutions

    • Adjust pH to neutral (6–8) using dilute HCl or NaOH before disposal if permitted by local POTW (Publicly Owned Treatment Works) guidelines.

    • Best Practice: Collect as aqueous chemical waste for off-site treatment. Do not pour down the drain due to potential aquatic toxicity of piperazine derivatives.

Spill Management Workflow

In the event of a spill, immediate containment is required to prevent environmental release.[3]

Required PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles. Use a half-mask respirator with organic vapor cartridges if heating or aerosolization has occurred.

SpillResponseAssess1. Assess Volume & Hazard(Evacuate if >100mL & hot)PPE2. Don PPE(Nitrile Gloves, Goggles)Assess->PPEContain3. ContainmentUse Absorbent Pads/VermiculitePPE->ContainClean4. DecontaminationWipe surface with dilute acetic acid(Neutralizes residual amines)Contain->CleanPack5. PackagingSeal waste in bag -> BoxClean->PackLabel6. Labeling'Debris from Spill Cleanup'Pack->Label

Figure 2: Operational workflow for managing laboratory spills.

Step-by-Step Decontamination:

  • Absorb: Cover the liquid with vermiculite, sand, or commercial spill pads.

  • Collect: Scoop absorbed material into a wide-mouth waste jar.

  • Neutralize Surface: Although piperazin-2-one is an amide, trace impurities of the precursor amine may be present. Wipe the surface with a 1% Acetic Acid solution followed by soap and water.

  • Verify: Ensure no sticky residue remains (hygroscopic nature can leave surfaces tacky).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2734638, 1-(2-Methoxyethyl)piperazine (Precursor/Analog Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. Retrieved from [Link]

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